molecular formula C22H23Cl2N5O2 B12606193 2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide

2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide

Cat. No.: B12606193
M. Wt: 460.4 g/mol
InChI Key: ZJQYVSTVRXOFQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DP-802 involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-tert-butyl-5-amino-1H-pyrazole: This intermediate is synthesized through the reaction of tert-butylhydrazine with ethyl acetoacetate under acidic conditions.

    Formation of 3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]-1H-pyrazole: The intermediate is then reacted with 2,3-dichlorophenyl isocyanate to form the desired carbamoylamino derivative.

    Coupling with 3-bromoacetophenone: The final step involves coupling the carbamoylamino derivative with 3-bromoacetophenone under basic conditions to yield DP-802.

Industrial Production Methods

Industrial production of DP-802 typically involves large-scale batch reactions using the same synthetic route described above. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dimethylformamide and dichloromethane, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

DP-802 undergoes several types of chemical reactions, including:

    Oxidation: DP-802 can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of DP-802 can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

DP-802 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DP-802 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]pyrazol-1-yl]phenyl]acetamide
  • 3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]-1H-pyrazole

Uniqueness

DP-802 is unique due to its specific structural features, such as the presence of both a pyrazole ring and a dichlorophenyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C22H23Cl2N5O2

Molecular Weight

460.4 g/mol

IUPAC Name

2-[3-[3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]pyrazol-1-yl]phenyl]acetamide

InChI

InChI=1S/C22H23Cl2N5O2/c1-22(2,3)17-12-19(27-21(31)26-16-9-5-8-15(23)20(16)24)29(28-17)14-7-4-6-13(10-14)11-18(25)30/h4-10,12H,11H2,1-3H3,(H2,25,30)(H2,26,27,31)

InChI Key

ZJQYVSTVRXOFQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC(=C3)CC(=O)N

Origin of Product

United States

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